molecular formula C11H14BrMgNO B1591310 [3-(4-Morpholinylmethyl)phenyl]magnesium bromide CAS No. 480424-76-8

[3-(4-Morpholinylmethyl)phenyl]magnesium bromide

Cat. No.: B1591310
CAS No.: 480424-76-8
M. Wt: 280.44 g/mol
InChI Key: VQPURMJJOOKJGN-UHFFFAOYSA-M
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Description

[3-(4-Morpholinylmethyl)phenyl]magnesium bromide is a Grignard reagent used in organic synthesis. It is known for its ability to act as a nucleophile, reacting readily with carbonyl compounds and other electrophiles. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial tool in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing [3-(4-Morpholinylmethyl)phenyl]magnesium bromide involves the reaction of 3-(4-Morpholinylmethyl)bromobenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Reaction Equation:

C6H5CH2Br(Nmorpholine)+Mg[C6H5CH2(Nmorpholine)MgBr]+THF(solvent)C_6H_5CH_2Br(N-morpholine) + Mg \rightarrow [C_6H_5CH_2(N-morpholine)MgBr] + THF (solvent) C6​H5​CH2​Br(N−morpholine)+Mg→[C6​H5​CH2​(N−morpholine)MgBr]+THF(solvent)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and atmosphere, to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Morpholinylmethyl)phenyl]magnesium bromide undergoes various types of reactions, primarily nucleophilic addition to carbonyl compounds. This includes reactions with aldehydes, ketones, esters, and amides to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Reagents: Carbonyl compounds (aldehydes, ketones, esters, amides)

    Conditions: Anhydrous conditions, typically in THF solvent

Major Products: The major products formed from these reactions are alcohols, resulting from the addition of the Grignard reagent to the carbonyl group.

Scientific Research Applications

[3-(4-Morpholinylmethyl)phenyl]magnesium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(4-Morpholinylmethyl)phenyl]magnesium bromide involves nucleophilic addition to electrophilic carbonyl compounds. The magnesium-carbon bond in the Grignard reagent is polar covalent, with the carbon possessing a partial negative charge. This makes the carbon nucleophilic, allowing it to attack the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • Phenylethynylmagnesium bromide solution
  • 4-Benzyloxyphenylmagnesium bromide solution
  • 4-(N,N-Dimethyl)aniline magnesium bromide solution
  • 4-Chlorophenylmagnesium bromide solution
  • 9-Phenanthrylmagnesium bromide
  • 4-Biphenylmagnesium bromide solution
  • 3,5-Bis(trifluoromethyl)phenylmagnesium bromide solution
  • 2-Thienylmagnesium bromide solution
  • 4-Methoxyphenylmagnesium bromide solution
  • 3-Chlorophenylmagnesium bromide solution

Uniqueness

What sets [3-(4-Morpholinylmethyl)phenyl]magnesium bromide apart from other Grignard reagents is its specific functional group incorporation capabilities. The presence of the morpholinyl group provides unique reactivity and selectivity in organic synthesis, making it a valuable reagent for the preparation of complex molecules .

Properties

IUPAC Name

magnesium;4-(phenylmethyl)morpholine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14NO.BrH.Mg/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-2,4-5H,6-10H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPURMJJOOKJGN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C[C-]=C2.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrMgNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-76-8
Record name 480424-76-8
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